molecular formula C11H16BrNO2S B15303196 tert-Butyl (R)-(1-(4-bromothiophen-2-yl)ethyl)carbamate

tert-Butyl (R)-(1-(4-bromothiophen-2-yl)ethyl)carbamate

Cat. No.: B15303196
M. Wt: 306.22 g/mol
InChI Key: CNGCJJWZDNUNRI-SSDOTTSWSA-N
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Description

tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromothiophene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be carried out using tert-butyl carbamate and 4-bromothiophene in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base like cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can undergo coupling reactions, particularly palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.

    Solvents: Common solvents include 1,4-dioxane and chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex carbamate compounds.

Scientific Research Applications

tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate

InChI

InChI=1S/C11H16BrNO2S/c1-7(9-5-8(12)6-16-9)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)/t7-/m1/s1

InChI Key

CNGCJJWZDNUNRI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CS1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC(=CS1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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